4-Fluoro diphenyl sulfide CAS number 330-85-8 properties
4-Fluoro diphenyl sulfide CAS number 330-85-8 properties
An In-depth Technical Guide to 4-Fluoro Diphenyl Sulfide (CAS 330-85-8) for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-Fluoro diphenyl sulfide, also known as 1-fluoro-4-(phenylsulfanyl)benzene, with CAS Number 330-85-8.[1] It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and applications. The structure of this guide is designed to logically flow from fundamental characteristics to practical applications, providing expert insights into the causality behind its chemical behavior and utility.
Core Molecular Identity and Physicochemical Properties
4-Fluoro diphenyl sulfide is an organosulfur compound featuring a phenyl group and a 4-fluorophenyl group linked by a sulfur atom. This structure is of significant interest in medicinal chemistry and materials science. The strategic placement of the fluorine atom imparts unique electronic properties and metabolic stability, making it a valuable building block for complex molecular architectures.
Structural and Physicochemical Data Summary
A summary of the key quantitative data for 4-Fluoro diphenyl sulfide is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 330-85-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₉FS | [1][4][5] |
| Molecular Weight | 204.26 g/mol | [1] |
| Alternate Name | 1-fluoro-4-(phenylsulfanyl)benzene | [1] |
| Physical State | Yellow to pale yellow to colorless liquid/oil | |
| Boiling Point | 140.1 °C (pressure not specified) / 308.1±25.0 °C at 760 mmHg | [4][6] |
Note on Boiling Point: The significant variation in reported boiling points likely reflects measurements taken at different pressures. The lower value is characteristic of distillation under reduced pressure, a common purification technique for compounds in this class.
Molecular Structure Visualization
The fundamental structure of 4-Fluoro diphenyl sulfide is depicted below.
Caption: Molecular structure of 4-Fluoro diphenyl sulfide.
Synthesis and Purification Strategies
The synthesis of diaryl sulfides, including 4-Fluoro diphenyl sulfide, can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific catalysts or reaction conditions.
Common Synthetic Pathways
-
Nucleophilic Aromatic Substitution (SₙAr): This is a prevalent method involving the reaction of a thiolate with an activated aryl halide. For this specific compound, the reaction between thiophenol and 1-chloro-4-fluorobenzene is a common route.[3][7] The fluorine atom activates the ring towards nucleophilic attack, making the chloride a good leaving group.
-
Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with a thiol.[3] The synthesis could involve reacting 4-fluorothiophenol with an aryl halide like iodobenzene in the presence of a copper catalyst and a base. This method is robust and well-established for forming C-S bonds.
-
Buchwald-Hartwig Cross-Coupling: A more modern and highly efficient approach is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a thiol.[3] This reaction offers excellent functional group tolerance and generally proceeds with high yields under relatively mild conditions.
Experimental Protocol: Synthesis via SₙAr Reaction
This protocol provides a representative, step-by-step methodology for the synthesis of 4-Fluoro diphenyl sulfide.
Objective: To synthesize 4-Fluoro diphenyl sulfide from thiophenol and 1-chloro-4-fluorobenzene.
Materials:
-
Thiophenol
-
1-Chloro-4-fluorobenzene
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Thiolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophenol in DMF. Add an equimolar amount of a base like NaOH and stir until the thiophenol is fully deprotonated to form sodium thiophenolate. The choice of a strong base ensures complete conversion to the nucleophile.
-
Coupling Reaction: To the solution of sodium thiophenolate, add 1.0 equivalent of 1-chloro-4-fluorobenzene. Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like diethyl ether (3x). The extraction isolates the product from the high-boiling DMF solvent and inorganic salts.
-
Washing: Combine the organic extracts and wash with water and then brine to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 4-Fluoro diphenyl sulfide.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Fluoro diphenyl sulfide.
Reactivity and Chemical Behavior
The chemical reactivity of 4-Fluoro diphenyl sulfide is governed by the interplay between the electron-rich sulfur atom and the two distinct aromatic rings.
-
Sulfur Atom: The sulfur atom possesses lone pairs of electrons, allowing it to act as a nucleophile.[8] It can be oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents (e.g., m-CPBA, H₂O₂). These oxidized derivatives are also valuable in synthesis and drug design.
-
Aromatic Rings: The unsubstituted phenyl ring can undergo typical electrophilic aromatic substitution reactions. The 4-fluorophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of fluorine. However, this same property makes the fluorinated ring susceptible to nucleophilic aromatic substitution, particularly at the position para to the fluorine, should a suitable leaving group be present.
Applications in Drug Discovery and Development
The diphenyl sulfide scaffold is a common motif in medicinal chemistry, and the introduction of a fluorine atom enhances its utility.[9][10]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[11] Incorporating fluorine into a drug candidate, as in this molecule, is a widely used strategy to improve its pharmacokinetic profile by preventing metabolic degradation at that position.
-
Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, pKa, and binding interactions.[11] Using 4-Fluoro diphenyl sulfide as a building block allows medicinal chemists to fine-tune these properties to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Precursor to Active Moieties: While the sulfide itself is a stable linker, its oxidized forms, the sulfone and especially the sulfonyl fluoride, have emerged as important pharmacophores.[12] Sulfonyl fluorides, for instance, can act as covalent warheads that form stable bonds with nucleophilic amino acid residues like lysine or tyrosine in a protein's binding site, leading to potent and selective irreversible inhibition.[13] 4-Fluoro diphenyl sulfide can serve as a precursor for the synthesis of such advanced drug candidates.
Safety and Handling
Anticipated Hazards:
-
Skin Corrosion/Irritation: Likely to cause skin irritation (Category 2).[14][15][16][17]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation (Category 2).[14][15][16][17]
-
Acute Oral Toxicity: May be harmful if swallowed (Category 4).[15][17][18]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[14][16]
-
Odor: The compound is expected to have a strong, unpleasant odor ("stench"), characteristic of many aryl sulfides.[15][18][19]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][18]
-
Avoid breathing vapors or mist.
-
Store in a tightly closed container in a cool, dry place.[14]
Spectroscopic Characterization
Definitive identification of 4-Fluoro diphenyl sulfide relies on standard spectroscopic techniques. While specific spectra are not provided in the search results, the expected characteristics are as follows:
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.6 ppm). The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus, resulting in more complex splitting patterns (doublets of doublets). |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 115-140 ppm). The carbons on the fluorinated ring will exhibit C-F coupling constants. The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| ¹⁹F NMR | A single resonance for the fluorine atom, likely a multiplet due to coupling with ortho and meta protons. |
| FT-IR | Characteristic peaks for C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and a strong C-F stretching band (~1250-1100 cm⁻¹). |
| Mass Spec. | A molecular ion peak (M⁺) corresponding to its molecular weight (m/z ≈ 204.0). |
References
- 4-FLUORO DIPHENYL SULFIDE synthesis. chemicalbook.
- 4-FLUORO DIPHENYL SULFIDE | 330-85-8. ChemicalBook.
- SAFETY DATA SHEET - 4,4'-Difluorodiphenyl disulfide. Fisher Scientific.
- Process for the preparation of 4-fluorothiophenol.
- 4-Fluoro diphenyl sulfide | 330-85-8. Benchchem.
- SAFETY DATA SHEET - Diphenyl sulfide. Sigma-Aldrich.
- SAFETY DATA SHEET - Phenyl sulfide. Thermo Fisher Scientific.
- 4-Fluoro Diphenyl Sulfide. Source Not Specified.
- 330-85-8 4-FLUORO DIPHENYL SULFIDE. King-Pharm.
- 330-85-8 4-FLUORO DIPHENYL SULFIDE. SACTG | King-Pharm.
- 4-FLUORO DIPHENYL SULFIDE [330-85-8]. King-Pharm.
- SAFETY DATA SHEET - Phenyl sulfide. Source Not Specified.
- SAFETY DATA SHEET - Phenyl disulfide. Fisher Scientific.
- Product Detail - 4-FLUORO DIPHENYL SULFIDE. 2a biotech.
- 330-85-8 | 1-Fluoro-4-(phenylsulfanyl)benzene. Source Not Specified.
- REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE... Organic Syntheses Procedure.
- SAFETY DATA SHEET - Phenyl sulfide. Fisher Scientific.
- New Applications of Sulfonyl Fluorides...
- (4-Fluoro-phenyl)-diphenylamine - Spectra. SpectraBase.
- Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery... PMC - PubMed Central.
- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC - PubMed Central.
- The Significance of Diphenyl Sulfide in Modern Chemical Manufacturing. Source Not Specified.
- A Comparative Guide to the Reactivity of Diphenyl Sulfide and Diphenyl Disulfide in Nucleophilic Substitution. Benchchem.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 4-FLUORO DIPHENYL SULFIDE | 330-85-8 [chemicalbook.com]
- 3. 4-Fluoro diphenyl sulfide | 330-85-8 | Benchchem [benchchem.com]
- 4. 330-85-8 4-FLUORO DIPHENYL SULFIDE [king-pharm.com]
- 5. 4-FLUORO DIPHENYL SULFIDE [330-85-8] | King-Pharm [king-pharm.com]
- 6. 330-85-8 4-FLUORO DIPHENYL SULFIDE [king-pharm.com]
- 7. 4-FLUORO DIPHENYL SULFIDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. fishersci.com [fishersci.com]
